Juglone

Description

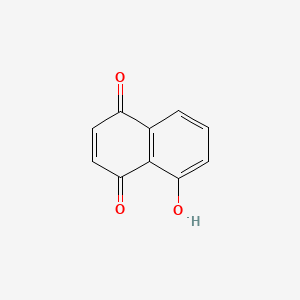

Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring naphthoquinone first isolated from walnut species (Juglans nigra, Juglans cinerea) in 1851 . It exhibits a broad spectrum of biological activities, including anticancer, antimicrobial, and allelopathic effects. This compound’s cytotoxicity is primarily attributed to its redox-cycling properties, which generate reactive oxygen species (ROS) and disrupt mitochondrial function by inhibiting complex I and reducing ATP synthesis . Its lipophilic nature enables blood-brain barrier (BBB) penetration, making it a candidate for glioblastoma therapy . This compound also demonstrates dual redox behavior, acting as an antioxidant or pro-oxidant depending on cellular conditions .

Propriétés

IUPAC Name |

5-hydroxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPYUDDGWXQXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0031504 | |

| Record name | Juglone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0031504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Juglone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-39-0 | |

| Record name | Juglone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Juglone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | juglone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | juglone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Juglone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0031504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JUGLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Q80SK9L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Juglone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 °C | |

| Record name | Juglone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Solvent-Based Extraction

The conventional method involves macerating green walnut husks in polar solvents such as methanol or ethanol. A 2014 study reported a yield of 0.2–0.5% w/w using methanol extraction, followed by chromatographic purification. However, seasonal variability in this compound content—peaking during late summer—necessitates optimized harvesting times.

Limitations of Natural Extraction

Despite its simplicity, natural extraction faces challenges:

- Low yield : Less than 1% of dry weight.

- Contaminants : Co-extraction of tannins and polyphenols complicates purification.

- Sustainability : Large-scale harvesting of walnut husks is environmentally taxing.

Chemical Synthesis of this compound

Chemical synthesis offers higher yields and reproducibility. The most widely adopted route involves nitration, reduction, and diazonium salt hydrolysis, as detailed below.

Nitration of 1,4-Naphthoquinone

The synthesis begins with nitrating 1,4-naphthoquinone using a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 15°C (Fig. 1). This step produces 5-nitro-1,4-naphthoquinone in 85% yield, confirmed by IR spectroscopy (NO₂ peaks at 1545 cm⁻¹ and 1303 cm⁻¹).

Reaction Conditions

Reduction to 5-Amino-1,4-Naphthoquinone

The nitro group is reduced using sodium hydrosulfite (Na₂S₂O₄) in acetic acid at 100°C, yielding 5-amino-1,4-naphthoquinone (ANQ). Key analytical data includes:

Diazonium Salt Hydrolysis

ANQ is diazotized with sodium nitrite (NaNO₂) in H₂SO₄ at 0–7°C, forming a diazonium sulfate intermediate. Hydrolysis at 70°C in the presence of copper sulfate (CuSO₄) catalyst yields this compound (70% yield).

Mechanistic Insight

The Cu⁺ catalyst accelerates nitrogen evolution, facilitating SN1-type hydroxyl substitution (Fig. 2). IR analysis confirms the product:

Table 1: Chemical Synthesis Protocol Summary

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | H₂SO₄, HNO₃ | 15°C, 1 hour | 85 |

| Reduction | Na₂S₂O₄, H₂O₂ | 100°C, 90 min | 90 |

| Diazonium Hydrolysis | NaNO₂, H₂SO₄, CuSO₄ | 70°C, 5 min | 70 |

Biosynthetic Pathways

Recent studies elucidate this compound’s biosynthesis in Juglans nigra roots, revealing shared precursors with phylloquinone (vitamin K1).

Metabolic Profiling

Isotopic labeling with ¹³C-glucose demonstrated de novo this compound synthesis in root tissues, independent of aerial translocation. Key enzymes include:

- MenF : Catalyzes the conversion of α-ketoglutarate to isochorismate.

- MenD : Facilitates naphthoquinone ring formation.

Table 2: Biosynthetic Intermediate Quantification

| Tissue | This compound (μg/g DW) | Phylloquinone (μg/g DW) |

|---|---|---|

| Roots | 120 ± 15 | 8.2 ± 1.1 |

| Leaves | 22 ± 3 | 45 ± 6 |

Challenges in Biosynthesis

- Low throughput : Root-specific synthesis limits mass production.

- Regulatory genes : Unknown transporters and regulators hinder pathway engineering.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Parameter | Natural Extraction | Chemical Synthesis | Biosynthesis |

|---|---|---|---|

| Yield (%) | 0.2–0.5 | 70 | <1 |

| Cost | Low | Moderate | High |

| Scalability | Limited | High | Low |

| Environmental Impact | High | Moderate | Low |

Analyse Des Réactions Chimiques

Types de Réactions : La Juglone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former de l'hydroxythis compound.

Réduction : La réduction de la this compound donne de l'hydrothis compound, qui est le composé présent dans les plants de noyer.

Substitution : La this compound peut subir des réactions de substitution, en particulier avec des nucléophiles.

Réactifs et Conditions Courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou l'oxyde d'argent.

Réduction : Des réactifs comme le borohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur.

Substitution : Des nucléophiles comme les amines ou les thiols en conditions basiques.

Principaux Produits :

Oxydation : Hydroxythis compound.

Réduction : Hydrothis compound.

Substitution : Diverses naphtoquinones substituées en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Properties

Juglone has shown promising anticancer effects in several studies. It has been found to induce apoptosis in various cancer cell lines, including:

- Human Colon Carcinoma (HCT-15) : this compound inhibits cell growth and induces apoptosis by blocking the S phase of the cell cycle .

- Leukemia Cells (HL-60) : It triggers mitochondrial-dependent apoptosis pathways .

- Prostate Cancer (LNCaP) : this compound exhibits potential as a candidate drug for androgen-sensitive prostate cancer .

- Gastric Cancer (SGC-7901) : Demonstrated significant growth inhibition in vitro and in vivo .

Oxidative Stress and Neuroprotection

Recent studies indicate that this compound can mitigate oxidative stress, particularly in liver cells, by enhancing superoxide dismutase activity and reducing liver enzyme levels associated with damage . Additionally, it has been noted for its neuroprotective effects against neurodegenerative conditions like Alzheimer’s disease by preventing Tau protein dephosphorylation .

Antimicrobial Activity

this compound exhibits broad-spectrum antimicrobial properties against bacteria, fungi, and algae. It has shown effectiveness against:

- Bacteria : Including Staphylococcus aureus and Pseudomonas aeruginosa .

- Fungi : Effective against various fungal strains, suggesting potential use in treating fungal infections .

Agricultural Applications

Biocidal Properties

this compound acts as a natural herbicide through its allelopathic effects on neighboring plants. It inhibits the growth of sensitive species while allowing tolerant plants like wheat and barley to thrive . Its use as a biopesticide is being explored as an alternative to synthetic herbicides due to its lower environmental impact.

Algacidal Effects

Research indicates that this compound can inhibit harmful algal blooms, particularly those caused by cyanobacteria such as Microcystis aeruginosa. At concentrations as low as 0.1 mg/L, this compound demonstrated significant inhibitory effects on these organisms .

Environmental Applications

Natural Dye

this compound is also utilized as a natural dye due to its strong coloring properties derived from the green husk of walnuts. This application is gaining traction in sustainable textile industries .

Ecological Impact

While this compound's allelopathic properties can inhibit the growth of certain plants, it also raises concerns regarding biodiversity. Sensitive species may experience detrimental effects when exposed to this compound-rich environments, necessitating careful management in agricultural practices .

Data Summary Table

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Pharmacology demonstrated that this compound significantly inhibited the proliferation of human gastric cancer cells both in vitro and in vivo. The mechanism involved increased reactive oxygen species production leading to apoptosis through mitochondrial pathways .

Case Study 2: Allelopathic Effects

Research conducted on the allelopathic effects of this compound showed that it effectively inhibited the germination and growth of several weed species while promoting the growth of crops like wheat. This study highlights its potential as a natural herbicide that could replace synthetic alternatives without harming crop yield .

Case Study 3: Neuroprotective Effects

In another study focusing on oxidative stress mitigation, this compound was found to enhance superoxide dismutase activity significantly while reducing markers of liver damage. This suggests its potential role in protecting against liver diseases linked to oxidative stress .

Mécanisme D'action

Juglone exerts its effects by inhibiting certain enzymes necessary for metabolic functions. It inhibits mitochondrial respiration and photosynthesis in plants. In cancer cells, this compound induces cell death through mechanisms such as redox cycling and the reaction with glutathione (GSH), leading to oxidative stress and ferroptosis .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Juglone belongs to the 1,4-naphthoquinone family, sharing structural and functional similarities with compounds like plumbagin, menadione, lawsone, and synthetic derivatives. Below is a detailed comparison:

Structural and Redox Properties

- This compound vs. (±)-Catechin: Both exhibit redox cycling, but this compound has lower redox potentials (-0.2 V vs. +0.1 V for catechin at pH 7.4), favoring cytoplasmic reactivity. This compound reduces to trihydroxynaphthalene, which rapidly reoxidizes, amplifying ROS generation .

- This compound vs. Plumbagin/Menadione : Plumbagin and menadione lack the hydroxyl group at position 5, reducing their solubility but enhancing lipophilicity. Menadione (vitamin K3) primarily targets mitochondrial complex I, similar to this compound, but with weaker ROS induction .

Anticancer Mechanisms

In contrast, plumbagin derivatives inhibit STAT3 signaling, a pathway less affected by this compound .

Antimicrobial Activity

- This compound vs. Phenylaminojuglones: this compound derivatives (e.g., phenylaminojuglones) show enhanced activity against Helicobacter pylori (HGI: 28.5 mm vs.

Allelopathic and Phytotoxic Effects

This compound suppresses phenolic metabolism in plants (e.g., cucumber roots and leaves), reducing stress tolerance . Lawsone, though structurally similar, lacks comparable phytotoxicity, suggesting this compound’s hydroxyl group is critical for allelopathy .

Stability and Degradation

This compound oxidizes rapidly in aqueous solutions (darkening within days at 4°C), forming less cytotoxic byproducts . Menadione and plumbagin exhibit greater stability, retaining efficacy over longer periods.

Pharmacokinetic and Toxicity Profiles

- BBB Penetration : this compound’s logPe value (∼-2.5) indicates passive diffusion across gastrointestinal and BBB membranes, unlike lawsone or menadione .

- Toxicity : this compound depletes glutathione (GSH) and enhances lipid peroxidation, causing dose-dependent cytotoxicity. In C. elegans, this compound-induced lethality is mitigated by antioxidants (e.g., Schotia brachypetala extract) .

Activité Biologique

Juglone, a natural naphthoquinone derived from the black walnut tree (Juglans nigra), has garnered significant attention for its diverse biological activities. This article explores its anticancer, cardioprotective, antibacterial, and potential toxic effects, supported by recent research findings and case studies.

Anticancer Activity

This compound exhibits promising anticancer properties, particularly in inducing apoptosis in various cancer cell lines. A study focused on pancreatic cancer cells (BxPC-3) demonstrated that this compound treatment led to significant increases in the expression of pro-apoptotic genes such as Bax and reductions in anti-apoptotic genes like Bcl-2. The results indicated a dose-dependent increase in apoptosis, with a notable 2.39-fold decrease in survivin gene expression at 20 μM concentration .

Table 1: Effects of this compound on Gene Expression in BxPC-3 Cells

| Treatment Dose (μM) | Bax Expression Fold Change | Bcl-2 Expression Fold Change | Survivin Expression Fold Change |

|---|---|---|---|

| 5 | 2.24 | 1.9 | Not Significant |

| 10 | 1.57 | 1.46 | Not Significant |

| 15 | 2.43 | 1.02 | Not Significant |

| 20 | Not Measured | 1.35 | 2.39 |

Cardioprotective Effects

Research has also highlighted the cardioprotective effects of this compound against myocardial injury induced by isoproterenol (ISO). In a rat model, pretreatment with this compound significantly reduced myocardial damage by preserving cardiac cell membrane integrity and normalizing cardiac marker enzymes such as cTnI and CK-MB. The study reported that this compound at doses of 1 mg/kg and 3 mg/kg effectively mitigated inflammation and necrosis in heart tissues .

Table 2: Cardiac Marker Enzyme Levels Post-Juglone Treatment

| Treatment Group | cTnI (%) Reduction | CK-MB (%) Reduction | LDH (%) Reduction |

|---|---|---|---|

| ISO Alone | Not Applicable | Not Applicable | Not Applicable |

| This compound (1 mg/kg) | 42.64 ± 1.91 | 54.36 ± 2.11 | 58.85 ± 6.01 |

| This compound (3 mg/kg) | 63.23 ± 1.25 | 58.35 ± 3.01 | 54.36 ± 5.02 |

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against Staphylococcus aureus, particularly in wound infection models. It was found to inhibit the membrane potential and intracellular ATP concentration of S. aureus in a dose-dependent manner, suggesting its potential as an effective antibacterial agent . The study also noted that this compound reduced biofilm formation and hemolytic activity of S. aureus, indicating its multifaceted antibacterial effects.

Table 3: Effect of this compound on S. aureus Parameters

| Parameter | Control Group (%) | This compound Treatment (MIC) (%) |

|---|---|---|

| Membrane Potential | 100 | Decreased by 31.10% |

| Intracellular ATP | Baseline | Decreased by 16.75% |

| Biofilm Formation | Normal | Significantly inhibited |

| Hemolytic Activity | Normal | Decreased to below 15.46% |

Toxicity Concerns

Despite its therapeutic potential, this compound has been associated with toxic effects, particularly concerning early embryonic development due to reactive oxygen species (ROS) production leading to apoptosis . This raises important considerations for its use in clinical settings and necessitates further investigation into its safety profile.

Q & A

Q. What methodologies are needed to explore this compound’s ecological roles beyond allelopathy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.